molecular formula C15H18N2O3S B2733515 tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate CAS No. 1003209-11-7

tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate

Cat. No.: B2733515
CAS No.: 1003209-11-7
M. Wt: 306.38
InChI Key: DPIKNCKYGPUTAI-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate” is a chemical compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 . It is an aromatic heteropolycyclic compound containing a pyrrolo [2,3-d]pyrimidine ring system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo [2,3-d]pyrimidine ring system, which is an isomer of pyrrolopyrimidine having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions . The crystal structure details are not available .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.38 and a molecular formula of C15H18N2O3S . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Catalysis and Cyclization Reactions

Research demonstrates the utility of tert-butyl-based compounds in catalysis and cyclization reactions. For instance, silver-catalyzed tert-butyl 3-oxopent-4-ynoate π-cyclizations have shown that tert-butyl groups can be activated by Ag(I) salts, leading to selective formations of cyclized products such as hydroxypyrone or pulvinone depending on the reaction conditions. This indicates a potential application of tert-butyl based compounds in synthetic organic chemistry for generating cyclic structures with specific configurations (Hermann & Brückner, 2018).

Drug Discovery and CDK Inhibitors

In the realm of medicinal chemistry, derivatives of thieno[2,3-d]pyrimidin have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key protein in cell cycle regulation. This suggests that compounds with a tert-butyl thieno[2,3-d]pyrimidin scaffold could be relevant for the synthesis of novel inhibitors with potential therapeutic applications (Horiuchi et al., 2009).

Microwave-Assisted Synthesis

The use of microwave irradiation for the synthesis of heterocyclic compounds, including pyrimidines linked to other heterocycles, showcases an efficient method for preparing complex molecules. This technique could be applicable to the synthesis of tert-butyl-based thieno[2,3-d]pyrimidin derivatives, offering a rapid and efficient route to explore their potential applications in various fields (Deohate & Palaspagar, 2020).

Metabolic Studies

Research on related compounds, such as CP-533,536, reveals insights into the metabolic pathways involving the tert-butyl group, highlighting the significance of studying such moieties for understanding drug metabolism and designing compounds with desirable pharmacokinetic properties (Prakash et al., 2008).

Properties

IUPAC Name

tert-butyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)20-11(18)7-17-8-16-13-12(14(17)19)9-5-4-6-10(9)21-13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIKNCKYGPUTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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